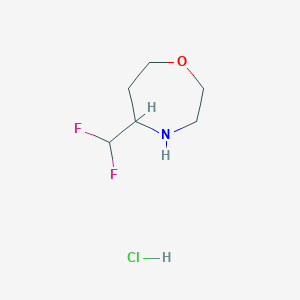

5-(Difluoromethyl)-1,4-oxazepane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

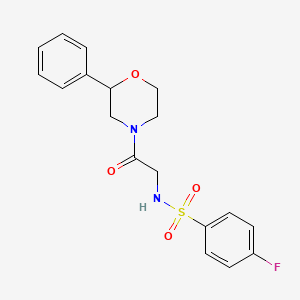

The compound “5-(Difluoromethyl)-1,4-oxazepane;hydrochloride” is a chemical compound that contains a difluoromethyl group . Difluoromethyl groups are commonly used in the field of medicinal chemistry due to their ability to modify the physical and chemical properties of molecules .

Synthesis Analysis

Difluoromethylation processes have seen significant advances in recent years . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Applications De Recherche Scientifique

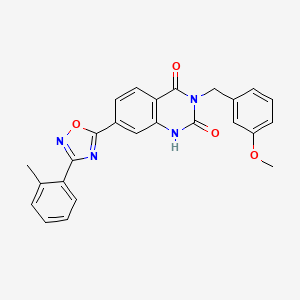

Synthesis and Derivatives : A study discussed the synthesis of novel compounds based on a benzo[1,5]oxazepin-4-one skeleton, derived from 1,5-difluoro-2,4-dinitrobenzene (DFDNB), which is structurally similar to 5-(Difluoromethyl)-1,4-oxazepane. These compounds have potential therapeutic applications, emphasizing the significance of fluoro-containing compounds in pharmaceutical development (Wang et al., 2008).

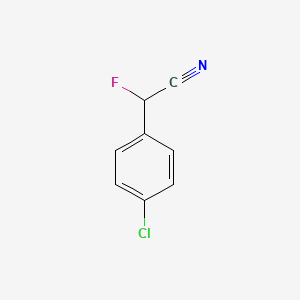

Regioselective Synthesis : Research on the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles showcased the creation of 1,4-disubstituted products with high regioselectivity. This demonstrates the flexibility and precision possible in synthesizing compounds related to 5-(Difluoromethyl)-1,4-oxazepane (Hu et al., 2008).

Neurokinin-1 Receptor Antagonism : A study on neurokinin-1 receptor antagonists, which are structurally related to 5-(Difluoromethyl)-1,4-oxazepane, highlighted their potential in treating conditions like emesis and depression. Such studies underline the significance of fluoroalkyl groups in enhancing the efficacy and solubility of pharmaceutical compounds (Harrison et al., 2001).

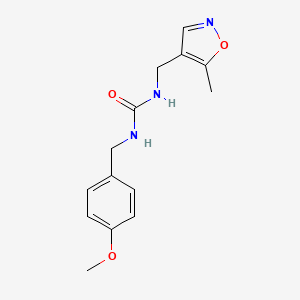

Functionalized Fluorinated Arylethers : The synthesis of fluorinated aryl ethers from 1,2,3,4-tetrafluorodibenz[b,f][1,4]oxazepine, a compound related to 5-(Difluoromethyl)-1,4-oxazepane, was explored. This study emphasizes the role of fluorinated compounds in developing functional materials with specific chemical properties (Doherty et al., 2003).

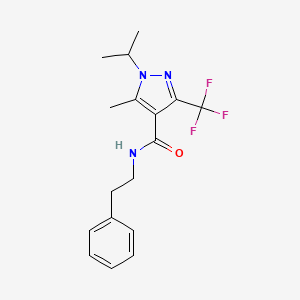

Chemical Rearrangements : A research focused on Lewis base-stabilized difluoroboranes, which undergo rearrangement reactions, is relevant to understanding the reactivity of fluorine-containing compounds like 5-(Difluoromethyl)-1,4-oxazepane. These studies contribute to our knowledge of chemical transformations involving fluorine atoms (Yamashita et al., 2010).

Conformationally Constrained Compounds : The synthesis of conformationally constrained compounds, like 4-sulfanylmethylene-5(4H)-oxazolones, highlights the versatility of oxazepane derivatives in designing complex molecular structures. This is relevant to the field of medicinal chemistry where structural complexity often correlates with biological activity (Clerici et al., 1999).

Antidepressant and Anxiolytic Effects : Research on 1,4-benzodiazepine derivatives, related to oxazepane structures, has demonstrated potential antidepressant and anxiolytic effects. This highlights the therapeutic potential of structurally similar compounds in treating mental health disorders (Singh et al., 2010).

Novel Heterocyclic Structures : The creation of novel heterocyclic structures, such as 2-oxa-4,7-diazabicyclo[3.3.1]non-3-ene, in the realm of organic synthesis, is indicative of the chemical versatility of oxazepane derivatives. Such research aids in expanding the repertoire of available heterocyclic compounds for various applications (Dutta et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 5-(Difluoromethyl)-1,4-oxazepane;hydrochloride is the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the polyamine synthesis pathway, which is essential for cell growth and differentiation .

Mode of Action

This compound acts as an irreversible inhibitor of ornithine decarboxylase . It undergoes decarboxylation within the active site of the enzyme, aided by the cofactor pyridoxal 5’-phosphate (PLP) . Due to its additional difluoromethyl group, it binds to a neighboring Cys-360 residue, permanently remaining fixated within the active site .

Biochemical Pathways

The inhibition of ornithine decarboxylase by this compound disrupts the polyamine synthesis pathway . This leads to a decrease in the production of polyamines, which are critical for cell growth and differentiation . The disruption of this pathway can lead to the inhibition of cell growth and proliferation, particularly in cancer cells where ornithine decarboxylase is often upregulated .

Pharmacokinetics

Similar compounds such as eflornithine have been shown to have a bioavailability of 100% when administered intravenously, and negligible bioavailability when applied topically . It is excreted via the kidneys .

Result of Action

The inhibition of ornithine decarboxylase by this compound leads to a decrease in cell growth and proliferation . This can result in the inhibition of tumor growth in cancers where ornithine decarboxylase is upregulated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pollution, radiation, noise, land use patterns, work environment, and climate change can potentially affect the metabolism and effectiveness of the compound . .

Propriétés

IUPAC Name |

5-(difluoromethyl)-1,4-oxazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-3-10-4-2-9-5;/h5-6,9H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIWENSAXARFNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNC1C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2968945.png)

![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)

![(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/no-structure.png)

![3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2968950.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2968961.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2968962.png)

![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2968964.png)